molecular formula C20H43NO B3051137 2-(Octadecylamino)ethanol CAS No. 31314-15-5

2-(Octadecylamino)ethanol

Cat. No. B3051137
CAS RN: 31314-15-5
M. Wt: 313.6 g/mol
InChI Key: YGCMLNDQGHTAPC-UHFFFAOYSA-N
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Description

2-(Octadecylamino)ethanol , also known as oleylamine , is a long-chain primary amine with the chemical formula C20H43NO . It consists of an 18-carbon alkyl chain (octadecyl group) attached to an amino group (NH2) at the end of a two-carbon ethyl chain. Oleylamine is a colorless to pale yellow liquid with a characteristic ammonia-like odor .



Synthesis Analysis

Oleylamine can be synthesized through various methods, including reductive amination of oleic acid or oleic methyl ester using ammonia or an amine as the reducing agent. The reaction typically occurs under hydrogenation conditions and yields oleylamine along with water as a byproduct.



Molecular Structure Analysis

The molecular structure of oleylamine consists of a long hydrophobic alkyl tail (the octadecyl group) and a polar amino group. This amphiphilic nature makes it useful in various applications, such as surface modification , nanoparticle synthesis , and polymerization reactions .



Chemical Reactions Analysis


  • Acid-Base Reactions : Oleylamine behaves as a weak base due to its amino group. It can react with acids to form salts.

  • Esterification : Oleylamine can react with carboxylic acids to form amide derivatives .

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.

  • Metal Complexation : Oleylamine can coordinate with metal ions, forming complexes used in catalysis and materials science.



Physical And Chemical Properties Analysis


  • Melting Point : Oleylamine is a liquid at room temperature.

  • Solubility : It is soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water .

  • Density : Oleylamine has a density of approximately 0.85 g/cm³ .

  • Boiling Point : It boils around 300°C .


Scientific Research Applications

CO2-Responsive Solutions

  • Switchable Viscosity : Sodium octadecyl sulfate and 2-(dimethylamino)ethanol form CO2-responsive viscoelastic worm-like micelles. This solution exhibits switchable viscosity in the presence of CO2, offering potential applications in smart materials and fluid dynamics (Su, Cunningham, & Jessop, 2013).

Ion Exchange and Separation

  • Lanthanide-Ion Binding : Octadecylamino groups grafted onto porous sheets and impregnated with HDEHP show potential in separating and preconcentrating trace amounts of lanthanides in solutions. This application is significant in metal recovery and environmental remediation (Ishihara et al., 2012).

Analytical Chemistry

  • Electrochemiluminescence Systems : 2-(dibutylamino)ethanol, a related compound, has been used in electrochemiluminescence systems with applications in analytical chemistry, providing new methods for sensitive detection of various compounds (Xue et al., 2009).

Nanoparticle Manipulation

  • Nanoparticle Adsorption : Octadecylamine at the air/liquid interface serves as a template for adsorbing gold nanoparticles, demonstrating applications in nanotechnology and materials science (Tsai & Lee, 2009).

Trace Metal Recovery

  • Metal Separation from Seawater : The combination of octadecylamine with ferric hydroxide facilitates the separation of trace metals like copper, cadmium, and cobalt from seawater, highlighting its use in marine pollution control (Cabezon et al., 1984).

Nanoparticle Synthesis

  • Hydrophobic Gold Nanoparticles : The use of octadecylamine in the synthesis of hydrophobic gold nanoparticles, via ethanol reduction, showcases its role in creating novel nanomaterials (Shen et al., 2005).

Membrane Technology

  • Polyamide Thin Film Nanocomposites : Octadecylamine-functionalized graphene oxide is used in polyamide thin film nanocomposite membranes for organic solvent nanofiltration, relevant in water treatment and separation processes (Paseta et al., 2020).

Surface Engineering

  • Self-Assembled Multilayers : Octadecylamine has been used to create self-assembled multilayers on mica from ethanol solutions, an important technique in surface chemistry and materials engineering (Benitez, Ogletree, & Salmeron, 2003).

Energy Applications

  • Enhanced Ethanol Electrooxidation : In the field of energy, octadecyltrimethylammonium chloride-assisted synthesis of 2D PdAg alloy nanodendrites has shown enhanced performance for ethanol electrooxidation, crucial for fuel cell technology (Huang et al., 2018).

CO2 Capture

  • Solvent-Free CO2 Absorption : Studies on solvent-free alkanolamines, including 2-(ethylamino)ethanol, for CO2 absorption highlight the potential of these compounds in environmental applications like carbon capture (Barzagli, Mani, & Peruzzini, 2016).

Safety And Hazards


  • Irritant : Oleylamine can cause skin and eye irritation.

  • Environmental Impact : It is toxic to aquatic organisms and should be handled with care.

  • Combustibility : Oleylamine is combustible.


Future Directions

Research on oleylamine continues to explore its applications in fields such as nanotechnology , catalysis , and biomedical sciences . Future studies may focus on optimizing its synthesis, understanding its interactions with surfaces, and developing novel derivatives.


Please note that this analysis is based on available information, and further research may provide additional insights. Always exercise caution when handling chemicals and refer to safety data sheets for specific guidance12.


properties

IUPAC Name

2-(octadecylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h21-22H,2-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMLNDQGHTAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185246
Record name 2-(Octadecylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octadecylamino)ethanol

CAS RN

31314-15-5
Record name 2-(Octadecylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31314-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecylamino)ethanol
Source ChemIDplus
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Record name 2-(Octadecylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octadecylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(OCTADECYLAMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Lestido-Cardama, L Barbosa-Pereira, R Sendón… - Polymers, 2023 - mdpi.com
Alkyl diethanolamines are a group of compounds commonly used as antistatic agents in plastic food packaging materials. These additives and their possible impurities have the ability …
Number of citations: 0 www.mdpi.com
B Song, S Shang, Z Song - Journal of colloid and interface science, 2012 - Elsevier
Hydrogen bonds are strong intermolecular interactions, which are very important in molecular aggregation and new phase formation. Three long-chain quaternary ammonium …
Number of citations: 30 www.sciencedirect.com
M Mansueto, W Frey, S Laschat - Chemistry–A European …, 2013 - Wiley Online Library
Novel chiral amino acid derived ionic liquid crystals with amine and amide moieties as spacers between the imidazolium head group and the alkyl chain were synthesised. The key step …
IF Cobo Cardenete - 2012 - tdx.cat
Glycolipids such as glycosphingolipids are interesting compounds because they can interact with biofactors by inhibiting or interfering in physiological processes on cells. For instance, …
Number of citations: 3 www.tdx.cat
MS Molero - SYNTHETIC GLYCOLIPIDS AS MODULATORS OF … - tdx.cat
The complexity of cellular glycocalyx has been shaped over millions of year of evolution by the action of cell’s (glyco) machinery, an intricate pool of glycosyl hydrolases, transferases, …
Number of citations: 2 www.tdx.cat
RP de Matos - 2019 - theses.hal.science
The accomplishments made in this PhD thesis are the result of a fruitful collaborative project conducted by a large team involving academic and industrial partners. I am deeply grateful …
Number of citations: 2 theses.hal.science
R Pereira de Matos - 2019 - theses.fr
Les amines grasses sont présentes dans la formulation de lubrifiants automobiles, en tant que modificateurs de frottement organiques (MFO), afin d'atténuer les effets négatifs entraînés …
Number of citations: 2 www.theses.fr
RP De Matos - 2019 - theses.hal.science
Les amines grasses sont présentes dans la formulation de lubrifiants automobiles, en tant que modificateurs de frottement organiques (MFO), afin d'atténuer les effets négatifs entraînés …
Number of citations: 0 theses.hal.science

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